5-Bromo-2,2'-bipyrimidine
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Overview
Description
5-Bromo-2,2’-bipyrimidine is an organic compound with the molecular formula C8H5BrN4. It is a derivative of bipyrimidine, where a bromine atom is substituted at the 5-position of the bipyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2’-bipyrimidine typically involves the bromination of 2,2’-bipyrimidine. One common method includes the reaction of 2,2’-bipyrimidine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another method involves the use of 5-bromo-2-chloropyrimidine as a starting material, which is then reacted with hydroiodic acid to produce 5-Bromo-2,2’-bipyrimidine .
Industrial Production Methods: Industrial production of 5-Bromo-2,2’-bipyrimidine may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs to form substituted pyrimidine compounds.
Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents for substitution reactions.
Solvents: Acetic acid, methanol, and other organic solvents.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Bromo-2,2’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex ligands and coordination compounds.
Biology: The compound can be used in the development of molecular probes and diagnostic agents.
Mechanism of Action
The mechanism of action of 5-Bromo-2,2’-bipyrimidine involves its ability to act as a ligand, coordinating with metal ions to form stable complexes. These complexes can interact with various molecular targets and pathways, influencing chemical and biological processes. The specific pathways and targets depend on the nature of the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
2,2’-Bipyrimidine: The parent compound without the bromine substitution.
5,5’-Dibromo-2,2’-bipyrimidine: A derivative with two bromine atoms substituted at the 5-positions.
2,2’-Bipyridine: A structurally similar compound with pyridine rings instead of pyrimidine.
Uniqueness: 5-Bromo-2,2’-bipyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it a valuable building block in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
5-bromo-2-pyrimidin-2-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN4/c9-6-4-12-8(13-5-6)7-10-2-1-3-11-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCDTJMNGGGEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400859-08-7 |
Source
|
Record name | 5-bromo-2-(pyrimidin-2-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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